molecular formula C13H16N2O2 B1517987 2-(2-Ethoxyethoxy)quinolin-6-amine CAS No. 1153152-67-0

2-(2-Ethoxyethoxy)quinolin-6-amine

Cat. No.: B1517987
CAS No.: 1153152-67-0
M. Wt: 232.28 g/mol
InChI Key: BBAFBWRQKYFRID-UHFFFAOYSA-N
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Description

2-(2-Ethoxyethoxy)quinolin-6-amine is a quinoline derivative with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinoline core substituted with an ethoxyethoxy group at the 2-position and an amine group at the 6-position.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with quinoline-6-amine as the starting material.

  • Ethoxylation Reaction: The quinoline-6-amine undergoes ethoxylation, where ethylene oxide reacts with the amine group to introduce the ethoxyethoxy moiety.

  • Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide (NaOH) and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often synthesized using a batch process where the reactants are mixed in a reactor, and the reaction is monitored until completion.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution Reactions: Nucleophilic substitution reactions can occur at the quinoline core, where various nucleophiles replace the ethoxyethoxy group.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, in acidic or neutral conditions.

  • Reduction: LiAlH4, NaBH4, in anhydrous ether or THF.

  • Substitution: Halogenating agents like bromine (Br2) or iodine (I2) in the presence of a base.

Major Products Formed:

  • Oxidation Products: Quinoline-6-carboxylic acid derivatives.

  • Reduction Products: Reduced quinoline derivatives.

  • Substitution Products: Halogenated quinolines.

Scientific Research Applications

2-(2-Ethoxyethoxy)quinolin-6-amine has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

  • Biology: The compound is used in biological studies to investigate its interaction with various biomolecules.

  • Medicine: It has potential therapeutic applications, including as an antimalarial agent or in the development of anticancer drugs.

  • Industry: It is used as an intermediate in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(2-ethoxyethoxy)quinolin-6-amine exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may bind to specific enzymes or receptors, altering their activity.

  • Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

  • Quinoline-6-amine: The parent compound without the ethoxyethoxy group.

  • 2-(2-Ethoxyethoxy)ethanol: A related compound with similar ethoxyethoxy functionality but lacking the quinoline core.

  • Quinoline-6-carboxylic acid: A derivative with a carboxylic acid group instead of the amine group.

Uniqueness: 2-(2-Ethoxyethoxy)quinolin-6-amine is unique due to its specific combination of the quinoline core and the ethoxyethoxy group, which imparts distinct chemical and biological properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

2-(2-ethoxyethoxy)quinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-2-16-7-8-17-13-6-3-10-9-11(14)4-5-12(10)15-13/h3-6,9H,2,7-8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBAFBWRQKYFRID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=NC2=C(C=C1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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